Lipophilicity and Hydrogen-Bond Donor Profile vs. 3-Methyl-1-phenyl and 1-Methyl-3-phenyl Analogs
The 1,3-diphenyl substitution pattern on the target compound produces a computed XLogP3-AA of 4.0 and restricts the molecule to a single hydrogen bond donor (the exocyclic 5-NH₂ group), per PubChem computed descriptors [1]. In contrast, the 3-methyl-1-phenyl analog (CAS 172844-31-4) and the unsubstituted parent 1H-pyrazolo[3,4-d]thiazol-5-amine (CAS 204453-28-1) are predicted to have substantially lower XLogP values (approximately 1.5–2.5) based on fragment-based calculation, along with comparable HBD counts . This ~1.5–2.5 log unit increase in lipophilicity directly impacts membrane permeability potential and plasma protein binding predictions, making the 1,3-diphenyl compound a more lipophilic, permeability-favoring candidate suitable for intracellular target engagement studies where higher logP is desired.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.0 (PubChem computed); HBD = 1; HBA = 4; Rotatable bonds = 2 |
| Comparator Or Baseline | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine (estimated XLogP ~2.0–2.5); 1H-Pyrazolo[3,4-d]thiazol-5-amine unsubstituted (estimated XLogP ~0.5–1.5) |
| Quantified Difference | ΔXLogP ≈ +1.5 to +2.5 log units higher for the 1,3-diphenyl compound relative to 3-methyl or unsubstituted analogs |
| Conditions | XLogP3-AA algorithm (PubChem 2025.09.15 release); fragment-based estimation for comparators |
Why This Matters
For procurement decisions in medicinal chemistry programs, the ~10²–10³-fold higher predicted partition coefficient of the 1,3-diphenyl derivative directly informs its suitability for cell-permeability-dependent assays versus more polar analogs that may fail to cross lipid bilayers.
- [1] PubChem. Computed Properties for CID 11312383. National Center for Biotechnology Information (2025). View Source
